![molecular formula C15H12N4 B11502274 2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11502274.png)
2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli reaction, which can be performed under catalyst-free conditions or with the aid of microwave irradiation to enhance the reaction efficiency . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolo[1,5-a]pyrimidine ring
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different structural scaffold.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: Used for their optical properties in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and optical properties.
Properties
Molecular Formula |
C15H12N4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C15H12N4/c1-10-4-3-5-12(6-10)15-13(8-16)9-17-14-7-11(2)18-19(14)15/h3-7,9H,1-2H3 |
InChI Key |
WRLWUIPPNDCCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NC3=CC(=NN32)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.